molecular formula C11H15BrClN B6218841 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride CAS No. 2742659-96-5

1-(3-bromophenyl)cyclopentan-1-amine hydrochloride

Cat. No.: B6218841
CAS No.: 2742659-96-5
M. Wt: 276.60 g/mol
InChI Key: BLIJSUPTQZKJAL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl It is a derivative of cyclopentanamine, where a bromophenyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride typically involves the bromination of cyclopentanamine followed by the formation of the hydrochloride salt. One common method includes:

    Bromination: Cyclopentanamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the desired position on the phenyl ring.

    Formation of Hydrochloride Salt: The resulting bromophenylcyclopentanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcyclopentanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-bromophenyl)cyclopentan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride
  • 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride
  • 1-(4-bromophenyl)cyclobutan-1-amine hydrochloride

Uniqueness

1-(3-bromophenyl)cyclopentan-1-amine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride involves the reaction of 3-bromophenylcyclopentene with ammonia followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "3-bromophenylcyclopentene", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add 3-bromophenylcyclopentene to a reaction flask", "Add ammonia to the reaction flask and heat to 100°C for 24 hours", "Cool the reaction mixture and add hydrochloric acid to form the hydrochloride salt of the amine", "Isolate the product by filtration and wash with cold water", "Dry the product under vacuum to obtain 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride" ] }

CAS No.

2742659-96-5

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

1-(3-bromophenyl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H

InChI Key

BLIJSUPTQZKJAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Br)N.Cl

Purity

95

Origin of Product

United States

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